2-Allyl-4,6-dibenzoylresorcinol

Description

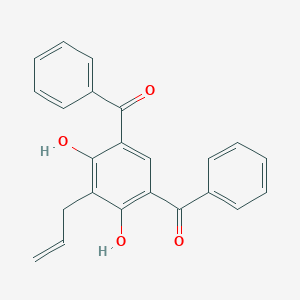

Structure

2D Structure

Properties

IUPAC Name |

(5-benzoyl-2,4-dihydroxy-3-prop-2-enylphenyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18O4/c1-2-9-17-22(26)18(20(24)15-10-5-3-6-11-15)14-19(23(17)27)21(25)16-12-7-4-8-13-16/h2-8,10-14,26-27H,1,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSYGSBMXRNPJAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=C(C(=CC(=C1O)C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7073010 | |

| Record name | Methanone, [4,6-dihydroxy-5-(2-propenyl)-1,3-phenylene]bis[phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7073010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | Methanone, 1,1'-[4,6-dihydroxy-5-(2-propen-1-yl)-1,3-phenylene]bis[1-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

102593-74-8 | |

| Record name | 1,1′-[4,6-Dihydroxy-5-(2-propen-1-yl)-1,3-phenylene]bis[1-phenylmethanone] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102593-74-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanone, 1,1'-(4,6-dihydroxy-5-(2-propen-1-yl)-1,3-phenylene)bis(1-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102593748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanone, 1,1'-[4,6-dihydroxy-5-(2-propen-1-yl)-1,3-phenylene]bis[1-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methanone, [4,6-dihydroxy-5-(2-propenyl)-1,3-phenylene]bis[phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7073010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Allyl-4,6-dibenzoylresorcinol: Synthesis, Properties, and Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Allyl-4,6-dibenzoylresorcinol, with the CAS Number 102593-74-8, is a substituted resorcinol derivative of significant interest in chemical and pharmacological research.[1][2][3][4][5][6][7][8][9][10] This guide provides a comprehensive overview of its chemical and physical properties, a detailed, field-proven methodology for its synthesis, and an exploration of its potential biological activities based on the known pharmacology of structurally related compounds. The content herein is designed to equip researchers and drug development professionals with the foundational knowledge required to investigate and utilize this compound in their work.

Chemical and Physical Properties

This compound is a white to pale yellow crystalline solid.[5][6] Its core structure is a resorcinol (1,3-dihydroxybenzene) ring, substituted with two benzoyl groups at the 4- and 6-positions and an allyl group at the 2-position.[1][5][6]

| Property | Value | Source(s) |

| CAS Number | 102593-74-8 | [1][2][3][4][5][6][7][8][9][10] |

| Molecular Formula | C₂₃H₁₈O₄ | [1][5][6] |

| Molecular Weight | 358.39 g/mol | [2][6] |

| IUPAC Name | 4,6-dibenzoyl-2-(prop-2-en-1-yl)benzene-1,3-diol | [1][5] |

| Synonyms | (5-benzoyl-2,4-dihydroxy-3-prop-2-enylphenyl)-phenylmethanone, 5-allyl-4,6-dihydroxy-1,3-phenylene bis(phenylmethanone) | [1][6] |

| Melting Point | 158-163 °C | [6] |

| Boiling Point | 158 °C at 20 mmHg | [6] |

| Appearance | Pale yellow to yellow or yellow-green crystals or powder | [5] |

| Purity Assay | ≥97.5% (HPLC/NMR) | [5] |

Synthesis of this compound

The synthesis of this compound is a multi-step process that can be logically approached through the initial formation of the dibenzoylresorcinol core, followed by the introduction of the allyl group.

Synthesis of the Precursor: 4,6-Dibenzoylresorcinol

The precursor, 4,6-dibenzoylresorcinol, is synthesized via a Friedel-Crafts acylation of resorcinol. This reaction utilizes benzoyl chloride as the acylating agent and a Lewis acid catalyst, such as anhydrous aluminum chloride.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add resorcinol and an anhydrous solvent (e.g., nitrobenzene or carbon disulfide).

-

Catalyst Addition: Slowly add anhydrous aluminum chloride to the stirred suspension.

-

Acylating Agent Addition: Add benzoyl chloride (2 equivalents) dropwise to the reaction mixture.

-

Reaction: Heat the mixture under reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture and pour it into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Purification: The crude product is then filtered, washed with water, and purified by recrystallization from a suitable solvent like ethanol.

Allylation of 4,6-Dibenzoylresorcinol

The introduction of the allyl group at the 2-position of the resorcinol ring is achieved through a C-allylation reaction. A common and effective method for the ortho-allylation of phenols is the Claisen rearrangement of an intermediate O-allyl ether.[1][2][4]

Experimental Protocol:

-

O-Allylation:

-

Dissolve 4,6-dibenzoylresorcinol in a suitable polar aprotic solvent such as acetone or DMF.

-

Add a base, for instance, anhydrous potassium carbonate, to the solution.

-

Add allyl bromide dropwise and heat the mixture to reflux for several hours, monitoring by TLC until the starting material is consumed.

-

After cooling, filter off the inorganic salts and evaporate the solvent. The crude product is the O-allyl ether.

-

-

Claisen Rearrangement:

-

The crude O-allyl ether is then heated to a high temperature (typically 180-250 °C) in a high-boiling point solvent or neat.[11] This thermal rearrangement will result in the migration of the allyl group from the oxygen to the ortho-position on the aromatic ring to yield this compound.[1][2][4]

-

The progress of the rearrangement should be monitored by TLC.

-

-

Purification: The final product is purified by column chromatography on silica gel.

Caption: Synthetic workflow for this compound.

Analytical Characterization

The purity and identity of this compound can be confirmed using standard analytical techniques.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method can be developed for the quantitative analysis of this compound. Based on methods for the precursor, a C18 column with a gradient elution of acetonitrile and water, coupled with UV detection, is a suitable starting point.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural confirmation of the final product. The ¹H NMR spectrum should show characteristic signals for the allyl group protons, the aromatic protons of the resorcinol and benzoyl rings, and the hydroxyl protons.

Potential Biological Activities and Research Applications

While specific biological data for this compound is limited in publicly available literature, the structural motifs present in the molecule suggest several avenues for investigation. The following sections are based on the known activities of structurally related compounds and are intended to guide future research.

Potential Antimicrobial Activity

Resorcinol and its derivatives are known to possess antimicrobial properties.[3][12][13][14][15] Studies on substituted resorcinols have demonstrated activity against various bacteria and fungi.[3][12][13][14] The presence of both the resorcinol core and lipophilic benzoyl and allyl groups in this compound suggests that it may exhibit antimicrobial effects.

Suggested Experimental Protocol (Broth Microdilution Assay):

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the compound in a 96-well microtiter plate containing a suitable growth medium.

-

Inoculate the wells with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

-

Incubate the plate under appropriate conditions.

-

Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that visibly inhibits microbial growth.

Potential Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties due to their ability to scavenge free radicals.[16][17][18][19][20] The resorcinol moiety in this compound, with its two hydroxyl groups, is a key pharmacophore for antioxidant activity.

Suggested Experimental Protocol (DPPH Radical Scavenging Assay):

-

Prepare various concentrations of this compound.

-

Add a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol to each concentration of the test compound.

-

Incubate the mixture in the dark at room temperature.

-

Measure the absorbance of the solution at 517 nm.

-

Calculate the percentage of DPPH radical scavenging activity. Ascorbic acid or Trolox can be used as a positive control.

Potential Anti-inflammatory Activity

Some resorcinol derivatives have been shown to inhibit enzymes involved in the inflammatory cascade, such as 5-lipoxygenase (5-LO).[21] 5-LO is a key enzyme in the biosynthesis of pro-inflammatory leukotrienes.[21] The structural similarity of this compound to other 5-LO inhibitors makes this a promising area of investigation.

Caption: Potential biological activities and screening approaches.

Safety and Handling

This compound should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. Avoid inhalation of dust and contact with skin and eyes.[6] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a readily synthesizable compound with a chemical structure that suggests potential for a range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory effects. This guide provides the necessary foundational information for researchers to synthesize, characterize, and begin to explore the pharmacological potential of this intriguing molecule. Further in-depth studies are warranted to fully elucidate its mechanism of action and therapeutic applications.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. jocpr.com [jocpr.com]

- 4. Claisen Rearrangement: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 5. Claisen Rearrangement | Thermo Fisher Scientific - TW [thermofisher.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 102593-74-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. This compound - 102593-74-8 | VulcanChem [vulcanchem.com]

- 9. This compound | 102593-74-8 [chemicalbook.com]

- 10. This compound, 98% | Fisher Scientific [fishersci.ca]

- 11. CN104211581A - Synthesis process of allylphenol compounds - Google Patents [patents.google.com]

- 12. Antimicrobial dialkylresorcinols from Pseudomonas sp. Ki19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and antimicrobial activity of brominated resorcinol dimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. jocpr.com [jocpr.com]

- 15. Antidermatophytic Action of Resorcinol Derivatives: Ultrastructural Evidence of the Activity of Phenylethyl Resorcinol against Microsporum gypseum - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Natural and natural-like polyphenol compounds: in vitro antioxidant activity and potential for therapeutic application - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Antioxidant Activity of Synthetic Polymers of Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. jocpr.com [jocpr.com]

- 21. Discovery and biological evaluation of novel 1,4-benzoquinone and related resorcinol derivatives that inhibit 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 2-Allyl-4,6-dibenzoylresorcinol via Friedel-Crafts Acylation

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive overview and a detailed procedural framework for the synthesis of 2-Allyl-4,6-dibenzoylresorcinol. The core of this synthesis is a double Friedel-Crafts acylation, a cornerstone of electrophilic aromatic substitution reactions, applied to the highly activated 2-allylresorcinol substrate. This document delves into the underlying reaction mechanism, offers a step-by-step experimental protocol adapted from analogous procedures, discusses critical reaction parameters, and outlines methods for purification and characterization. It is intended for researchers and professionals in organic synthesis, medicinal chemistry, and materials science who require a deep, practical understanding of this specific molecular synthesis.

Introduction and Significance

The Friedel-Crafts acylation, first reported by Charles Friedel and James Crafts in 1877, remains one of the most powerful and versatile methods for forming carbon-carbon bonds with aromatic rings.[1] The reaction involves the introduction of an acyl group (R-C=O) onto an aromatic substrate, typically using an acyl chloride or anhydride as the acylating agent and a strong Lewis acid catalyst.[2] The resulting aryl ketones are valuable intermediates in the synthesis of pharmaceuticals, natural products, and advanced materials.[3]

Resorcinol (1,3-dihydroxybenzene) and its derivatives are particularly interesting substrates for this reaction. The two hydroxyl groups are strong activating, ortho-, para-directing substituents, making the ring highly nucleophilic and prone to substitution at the 2-, 4-, and 6-positions. This compound (CAS 102593-74-8) is a multifunctional molecule featuring a central dihydroxybenzene core, two benzoyl substituents, and an allyl group. This combination of functionalities suggests potential applications as a UV absorber, a polymer building block, or a scaffold in drug discovery. This guide provides a robust synthetic pathway to access this specific molecule.

Mechanistic Insights: The Electrophilic Aromatic Substitution Pathway

The synthesis proceeds via a classic electrophilic aromatic substitution (EAS) mechanism. The key steps are outlined below:

-

Generation of the Electrophile: The Lewis acid catalyst, anhydrous aluminum chloride (AlCl₃), coordinates to the chlorine atom of the benzoyl chloride. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion (C₆H₅CO⁺). This acylium ion is the potent electrophile that will be attacked by the aromatic ring.[4]

-

Nucleophilic Attack: The electron-rich 2-allylresorcinol ring acts as the nucleophile. The π-electrons from the aromatic ring attack the electrophilic carbon of the acylium ion. The hydroxyl groups strongly activate the 4- and 6-positions (ortho and para to both -OH groups), making them the primary sites of attack. The first benzoylation occurs at one of these positions, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[4]

-

Rearomatization: A weak base, such as the AlCl₄⁻ complex, abstracts a proton from the carbon atom where the acyl group was added.[1] This step restores the aromaticity of the ring and regenerates the AlCl₃ catalyst, although it immediately complexes with the newly formed ketone product.

-

Second Acylation and Catalyst Stoichiometry: The product of the first acylation, 4-benzoyl-2-allylresorcinol, is less reactive than the starting material because the acyl group is deactivating.[5] However, the continued presence of the two activating hydroxyl groups allows for a second acylation to occur at the remaining activated position (the 6-position). A crucial aspect of Friedel-Crafts acylation is that the product ketone is a Lewis base and forms a stable complex with the AlCl₃ catalyst.[1] This complexation deactivates the catalyst, necessitating the use of stoichiometric amounts (or a slight excess) of AlCl₃ for each acyl group being added. The final product complex is then hydrolyzed during aqueous workup to liberate the desired dibenzoylated resorcinol.

References

- 1. CN103709024A - Method for preparing 4,6-diacetylresorcinol by acetylating resorcinol - Google Patents [patents.google.com]

- 2. 2,5-Dialkylresorcinol Biosynthesis in Pseudomonas aurantiaca: Novel Head-to-Head Condensation of Two Fatty Acid-Derived Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US20060129002A1 - Process for the synthesis of alkylresorcinols - Google Patents [patents.google.com]

- 4. Method for preparing 4,6-diaminoresorcinol dihydrochloride through one-pot synthesis (2014) | Chen Fenggui | 3 Citations [scispace.com]

- 5. Preparation of 4,6-diaminoresorcinol through a bisazoarylresorcinol intermediate (1995) | Ted A. Morgan | 7 Citations [scispace.com]

Spectroscopic data of 2-Allyl-4,6-dibenzoylresorcinol (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Allyl-4,6-dibenzoylresorcinol

For professionals in chemical research and drug development, the unambiguous structural confirmation of a molecule is paramount. Spectroscopic analysis provides the foundational data for such confirmation. This guide offers a detailed examination of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound (CAS: 102593-74-8).[1][2][3] By grounding our analysis in the fundamental principles of spectroscopy, we will construct a comprehensive spectral profile of this molecule, providing a benchmark for its identification and characterization.

Molecular Formula: C₂₃H₁₈O₄[1][4][5] Molecular Weight: 358.39 g/mol [1][4] IUPAC Name: 4,6-dibenzoyl-2-(prop-2-en-1-yl)benzene-1,3-diol[6]

A clear understanding of the molecular architecture is essential before delving into its spectroscopic signatures. This compound is a highly substituted aromatic compound featuring a central resorcinol (1,3-dihydroxybenzene) core. This core is functionalized with two benzoyl groups and one allyl group.

References

- 1. scbt.com [scbt.com]

- 2. This compound | 102593-74-8 [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. This compound - 102593-74-8 | VulcanChem [vulcanchem.com]

- 5. This compound | CAS: 102593-74-8 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 6. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

An In-Depth Technical Guide to 2-Allyl-4,6-dibenzoylresorcinol: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Allyl-4,6-dibenzoylresorcinol, a substituted phenolic compound with potential applications in medicinal chemistry and materials science. This document details its chemical structure, IUPAC nomenclature, and physical properties. A proposed two-step synthesis protocol, involving a Friedel-Crafts acylation followed by a selective allylation, is presented with detailed procedural steps. Furthermore, this guide offers an in-depth analysis of the expected spectroscopic characteristics, including ¹H NMR, ¹³C NMR, IR, and mass spectrometry data, to aid in its identification and characterization. While direct biological studies on this specific molecule are limited, this guide explores potential applications based on the known bioactivities of structurally related acylated resorcinols and other phenolic compounds. Safety and handling information are also included to ensure its proper use in a laboratory setting.

Chemical Identity and Physical Properties

This compound is a polycyclic aromatic compound characterized by a central resorcinol (1,3-dihydroxybenzene) ring substituted with two benzoyl groups and one allyl group.

IUPAC Name: 4,6-dibenzoyl-2-(prop-2-en-1-yl)benzene-1,3-diol[1][2]

Synonyms: 5-Allyl-4,6-dihydroxy-1,3-phenylene)bis(phenylmethanone), Methanone, [4,6-dihydroxy-5-(2-propenyl)-1,3-phenylene]bis[phenyl-[3]

Chemical Structure:

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₂₃H₁₈O₄ | [1][2][3] |

| Molecular Weight | 358.39 g/mol | [3] |

| Appearance | Pale yellow to yellow or yellow-green crystals or powder | [1][2] |

| Melting Point | 158-163 °C | [3] |

| Boiling Point | 158 °C at 20 mmHg | [3] |

| Solubility | Soluble in organic solvents such as dichloromethane and ethyl acetate. | Inferred from structure |

| Purity (typical) | ≥98% | [1][2] |

Proposed Synthesis Protocol

The synthesis of this compound can be achieved through a two-step process. The first step involves the Friedel-Crafts acylation of resorcinol to introduce the two benzoyl groups. The second step is the selective C-allylation of the resulting 4,6-dibenzoylresorcinol.

Caption: Proposed two-step synthesis workflow for this compound.

Step 1: Synthesis of 4,6-Dibenzoylresorcinol via Friedel-Crafts Acylation

This procedure is based on established protocols for the Friedel-Crafts acylation of resorcinol.

Materials:

-

Resorcinol

-

Benzoyl chloride (2 equivalents)

-

Anhydrous aluminum chloride (AlCl₃) (Lewis acid catalyst)

-

Anhydrous nitrobenzene or carbon disulfide (solvent)

-

Hydrochloric acid (for workup)

-

Ice

-

Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, add resorcinol and the anhydrous solvent.

-

Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride portion-wise with stirring.

-

Once the addition of AlCl₃ is complete, add benzoyl chloride dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Cool the reaction mixture to room temperature and then pour it slowly onto a mixture of crushed ice and concentrated hydrochloric acid.

-

The crude product will precipitate. Collect the solid by vacuum filtration and wash with cold water.

-

The crude 4,6-dibenzoylresorcinol can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

Step 2: Synthesis of this compound via C-Allylation

This procedure is based on general methods for the C-allylation of phenols.

Materials:

-

4,6-Dibenzoylresorcinol

-

Allyl bromide

-

Anhydrous potassium carbonate (K₂CO₃) or another suitable base

-

Anhydrous acetone or N,N-dimethylformamide (DMF) (solvent)

-

Standard glassware for organic synthesis

Procedure:

-

In a round-bottom flask, dissolve 4,6-dibenzoylresorcinol in the anhydrous solvent.

-

Add anhydrous potassium carbonate to the solution and stir the suspension.

-

Add allyl bromide to the mixture and heat the reaction to reflux for 4-8 hours, monitoring the progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

The resulting crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Spectroscopic Characterization (Predicted)

Due to the lack of specific published data for this compound, the following spectroscopic characteristics are predicted based on its chemical structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the allyl group protons, and the hydroxyl protons.

Table 2: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (benzoyl groups) | 7.20 - 7.80 | Multiplet | 10H |

| Aromatic (resorcinol ring) | ~6.50 | Singlet | 1H |

| Allyl (-CH=) | 5.80 - 6.00 | Multiplet | 1H |

| Allyl (=CH₂) | 5.00 - 5.20 | Multiplet | 2H |

| Allyl (-CH₂-) | ~3.40 | Doublet | 2H |

| Hydroxyl (-OH) | 10.0 - 12.0 | Broad Singlet | 2H |

¹³C NMR Spectroscopy

The carbon NMR spectrum will be characterized by signals for the carbonyl carbons, the aromatic carbons, and the carbons of the allyl group.

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 190 - 200 |

| Aromatic (C-O) | 160 - 165 |

| Aromatic (quaternary) | 135 - 145 |

| Aromatic (CH) | 115 - 135 |

| Allyl (-CH=) | ~135 |

| Allyl (=CH₂) | ~117 |

| Allyl (-CH₂-) | ~30 |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the hydroxyl, carbonyl, and alkene functional groups.

Table 4: Predicted IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H (hydroxyl) | 3200 - 3500 | Broad |

| C-H (aromatic) | 3000 - 3100 | Sharp |

| C-H (aliphatic) | 2850 - 3000 | Sharp |

| C=O (carbonyl) | 1630 - 1680 | Strong, sharp |

| C=C (aromatic) | 1450 - 1600 | Medium |

| C=C (alkene) | 1640 - 1680 | Medium |

| C-O (phenol) | 1150 - 1250 | Strong |

Mass Spectrometry

The mass spectrum, likely obtained via electrospray ionization (ESI), should show a prominent molecular ion peak.

-

Expected Molecular Ion [M-H]⁻: m/z 357.11

Fragmentation patterns would likely involve the loss of the allyl group, benzoyl groups, and other characteristic cleavages of the aromatic core.

Potential Applications and Biological Activity

While there is a lack of direct research on the biological activities of this compound, the activities of structurally similar compounds suggest several potential areas of application.

-

Anticancer Properties: Acylated resorcinols and other phenolic compounds have demonstrated cytotoxic activity against various cancer cell lines. The presence of the benzoyl and allyl moieties may confer specific anticancer properties.

-

Antioxidant Activity: Phenolic compounds are well-known for their antioxidant properties due to their ability to scavenge free radicals. The hydroxyl groups on the resorcinol ring are key to this activity.

-

Enzyme Inhibition: Alkylresorcinols have been shown to inhibit various enzymes. It is plausible that this compound could exhibit inhibitory activity against specific enzymes, making it a candidate for drug development.[4]

-

Intermediate in Organic Synthesis: This molecule can serve as a versatile intermediate for the synthesis of more complex molecules, including heterocyclic compounds and potential pharmaceutical agents.

Further research is required to elucidate the specific biological activities and potential therapeutic applications of this compound.

Safety and Handling

Based on the available Safety Data Sheet (SDS), the following precautions should be taken when handling this compound:

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[1]

-

Handling: Handle in a well-ventilated area. Avoid dust formation. Do not get in eyes, on skin, or on clothing.[1]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[1]

-

Hazards: May cause skin, eye, and respiratory irritation. The toxicological properties have not been fully investigated.[1]

Always consult the most recent SDS for complete and detailed safety information before handling this compound.

Conclusion

This compound is a multifaceted phenolic compound with a well-defined chemical structure. While specific experimental data on its synthesis and biological activity are not extensively reported in the public domain, this guide provides a robust framework for its preparation and characterization based on established chemical principles and data from analogous structures. The proposed synthetic route offers a clear pathway for its production in a laboratory setting. The predicted spectroscopic data serves as a valuable reference for its identification and purity assessment. The potential applications, extrapolated from related compounds, highlight promising avenues for future research in medicinal chemistry and materials science. As with any chemical compound, proper safety precautions are paramount during its handling and use. This technical guide aims to be a valuable resource for researchers and scientists interested in exploring the properties and potential of this compound.

References

Navigating the Solubility Landscape of 2-Allyl-4,6-dibenzoylresorcinol: A Technical Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Introduction: Understanding 2-Allyl-4,6-dibenzoylresorcinol

This compound is a substituted aromatic compound with the chemical formula C₂₃H₁₈O₄ and a molecular weight of 358.39 g/mol .[1][2][3] Its structure is characterized by a central resorcinol (1,3-dihydroxybenzene) core, functionalized with two benzoyl groups and one allyl group. This unique combination of a hydrophilic dihydroxy-phenyl moiety and bulky, lipophilic benzoyl and allyl substituents imparts a largely nonpolar character to the molecule, which is a critical determinant of its solubility profile.

This technical guide provides an in-depth analysis of the solubility of this compound in common organic solvents. The information presented herein is intended to equip researchers, chemists, and formulation scientists in the pharmaceutical and chemical industries with the foundational knowledge to effectively handle and utilize this compound in their experimental and developmental workflows.

Physicochemical Properties and Predicted Solubility

A comprehensive understanding of a compound's physicochemical properties is paramount to predicting its behavior in various solvent systems. Key properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₂₃H₁₈O₄ | [1][2][4] |

| Molecular Weight | 358.39 g/mol | [1][2] |

| Melting Point | 158-163°C | [1] |

| XLogP3 | 6.88 | [1] |

| Appearance | Pale yellow to yellow or yellow-green crystals or powder | [4] |

The high XLogP3 value of 6.88 is a strong indicator of the molecule's lipophilicity, suggesting a preference for nonpolar environments over aqueous media.[1] Consequently, this compound is expected to exhibit poor solubility in water and good solubility in many common organic solvents. The presence of two hydroxyl groups on the resorcinol ring, however, introduces a capacity for hydrogen bonding, which may afford some solubility in polar aprotic solvents.

Based on these structural features, a qualitative prediction of solubility in various organic solvents is as follows:

-

High Solubility Expected: Solvents that can effectively solvate the large, nonpolar benzoyl and allyl groups, such as chlorinated solvents (e.g., dichloromethane, chloroform) and aromatic hydrocarbons (e.g., toluene).

-

Moderate to Good Solubility Expected: Polar aprotic solvents that can engage in hydrogen bonding with the hydroxyl groups while also accommodating the nonpolar regions of the molecule (e.g., acetone, ethyl acetate, tetrahydrofuran).

-

Low to Negligible Solubility Expected: Highly polar protic solvents (e.g., water, methanol, ethanol) and nonpolar aliphatic hydrocarbons (e.g., hexane, cyclohexane). The strong hydrogen-bonding network of polar protic solvents would be disrupted by the large nonpolar structure of the solute, making solvation energetically unfavorable.

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound in a selection of organic solvents.

Materials and Equipment:

-

This compound (98% purity or higher)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Experimental Workflow Diagram:

Caption: Experimental workflow for determining the solubility of this compound.

Detailed Protocol:

-

Preparation of Saturated Solutions:

-

To a series of glass vials, add an excess amount of this compound. The exact amount should be enough to ensure that undissolved solid remains after equilibration.

-

Accurately pipette a known volume (e.g., 2.0 mL) of the selected organic solvent into each vial.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Vortex the vials vigorously for 1-2 minutes to facilitate the initial dissolution.

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Processing:

-

After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the vials at a high speed (e.g., 10,000 rpm) for 10-15 minutes to pellet the excess solid.

-

Carefully withdraw an aliquot of the clear supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter.

-

-

Quantification by HPLC:

-

Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., acetonitrile).

-

Generate a calibration curve by preparing a series of standard solutions of known concentrations from the stock solution.

-

Analyze the standard solutions by HPLC and plot the peak area versus concentration to create the calibration curve.

-

Dilute the filtered supernatant from the saturated solutions to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted samples by HPLC and determine the concentration of this compound in the saturated solution using the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility in mg/mL or other desired units by multiplying the concentration obtained from the HPLC analysis by the dilution factor.

-

Conclusion

While specific, publicly available quantitative data on the solubility of this compound is limited, its chemical structure provides a strong basis for predicting its solubility behavior. The molecule's pronounced lipophilicity, indicated by a high XLogP3 value, suggests favorable solubility in nonpolar organic solvents. The protocol detailed in this guide offers a robust and reliable method for the experimental determination of its solubility, enabling researchers to generate the precise data required for their specific applications. This systematic approach ensures the accurate and reproducible quantification of solubility, which is a critical parameter in drug discovery, process chemistry, and materials science.

References

Thermal Properties of 2-Allyl-4,6-dibenzoylresorcinol: A Comprehensive Technical Guide

This in-depth technical guide provides a comprehensive overview of the key thermal properties of 2-Allyl-4,6-dibenzoylresorcinol, a molecule of significant interest in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies for the characterization of this compound's melting point and thermal stability via Thermogravimetric Analysis (TGA).

Introduction: The Significance of Thermal Characterization

This compound (CAS No. 102593-74-8) is a substituted resorcinol derivative with a molecular formula of C₂₃H₁₈O₄ and a molecular weight of 358.39 g/mol .[1][2] Its intricate structure, featuring a central dihydroxybenzene ring substituted with an allyl group and two benzoyl moieties, suggests a complex thermal behavior that is critical to understand for its application in various fields.

The thermal properties of an active pharmaceutical ingredient (API) or a key intermediate are fundamental parameters that influence its stability, processability, and bioavailability. The melting point is a crucial indicator of purity and is a key parameter for formulation development, such as in melt-based processes.[3][4] Thermogravimetric analysis (TGA) provides invaluable information about the material's thermal stability and decomposition profile, which is essential for determining safe processing temperatures, storage conditions, and potential degradation pathways.[5][6]

This guide will delve into the experimental determination of these properties, providing not just the data but also the causality behind the chosen experimental protocols, ensuring a self-validating and robust approach to the thermal analysis of this compound.

Section 1: Melting Point Determination

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a narrow temperature range. The observed melting range of this compound provides a reliable indication of its purity.

Experimentally Determined Melting Point

Multiple sources report the melting point of this compound to be within the range of 158°C to 163°C .[7] This relatively high melting point is indicative of the compound's rigid molecular structure and the presence of intermolecular hydrogen bonding facilitated by the hydroxyl groups.

| Property | Value | Source(s) |

| Melting Point Range | 158 - 163 °C | [7] |

Causality-Driven Experimental Protocol: Capillary Melting Point Determination (Based on USP <741> and ASTM E324)

The capillary method is a widely accepted and robust technique for determining the melting range of organic compounds.[8][9] The choice of this method is predicated on its simplicity, small sample requirement, and high accuracy when performed correctly.

Experimental Rationale:

The protocol described below is designed to ensure accurate and reproducible results by controlling key variables such as heating rate and sample preparation, as stipulated by authoritative standards like USP General Chapter <741> and ASTM E324.[8][9] A slow heating rate near the melting point is crucial to allow for thermal equilibrium between the sample, the heating block, and the thermometer, thus preventing an overestimation of the melting temperature.[10][11]

Step-by-Step Methodology:

-

Sample Preparation:

-

Ensure the this compound sample is completely dry and in a fine powdered form. This is achieved by gentle grinding in a mortar and pestle.

-

Pack the powdered sample into a capillary tube (0.8-1.2 mm internal diameter) to a height of 2-4 mm by tapping the sealed end of the tube on a hard surface.[9] Proper packing ensures uniform heat transfer.

-

-

Apparatus Setup:

-

Place the packed capillary tube into the heating block of a calibrated melting point apparatus.

-

Ensure the thermometer bulb is positioned close to the portion of the capillary containing the sample.

-

-

Melting Point Determination:

-

Set the initial heating rate to a rapid value (e.g., 10-15 °C/min) to approach the expected melting point quickly.

-

Approximately 15-20 °C below the expected melting point of 158°C, reduce the heating rate to 1-2 °C/min.[11]

-

Record the temperature at which the first droplet of liquid is observed (the initial melting point).

-

Continue heating at the slow rate and record the temperature at which the last solid particle melts (the final melting point).

-

The recorded melting range is the interval between the initial and final melting points.

-

Diagram of the Melting Point Determination Workflow:

Caption: Workflow for Capillary Melting Point Determination.

Section 2: Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is instrumental in determining the thermal stability and decomposition profile of a material.[5]

Predicted Thermal Stability and Decomposition Profile

The molecule possesses several functional groups that will influence its decomposition pathway:

-

Hydroxyl Groups: These can be sites for dehydration at elevated temperatures.

-

Allyl Group: The C-C and C=C bonds in the allyl group are susceptible to thermal cleavage.

-

Benzoyl Groups: The ketone functionality and the aromatic rings are generally stable, but the ester-like linkage to the resorcinol core can be a point of fragmentation.

-

Resorcinol Core: The aromatic ring itself is thermally stable and is likely to form a significant char residue at high temperatures.

It is anticipated that the initial weight loss would occur at temperatures above the melting point, likely in the range of 200-300°C, corresponding to the loss of the allyl group or other peripheral fragments. The main decomposition of the core structure would be expected at higher temperatures.

Standardized Protocol for Thermogravimetric Analysis (Based on ASTM E1131)

To ensure the generation of reliable and comparable data, a standardized TGA protocol is essential. The following methodology is based on the principles outlined in ASTM E1131, a standard test method for compositional analysis by thermogravimetry.[5]

Experimental Rationale:

The choice of an inert atmosphere (nitrogen) is critical to study the intrinsic thermal decomposition of the material without the influence of oxidative processes. A constant heating rate of 10 °C/min is a common practice that provides a good balance between resolution of thermal events and experiment time.

Step-by-Step Methodology:

-

Instrument Preparation:

-

Calibrate the TGA instrument for mass and temperature using certified reference materials.

-

Tare the microbalance with an empty alumina crucible.

-

-

Sample Preparation:

-

Weigh a small, representative sample of this compound (typically 5-10 mg) directly into the tared crucible.[12] A smaller sample size minimizes thermal gradients within the sample.

-

-

TGA Measurement:

-

Place the crucible containing the sample onto the TGA balance.

-

Purge the furnace with a high-purity inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) for a sufficient time to ensure an inert atmosphere.

-

Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature (e.g., 800 °C) at a constant heating rate of 10 °C/min.

-

Continuously record the sample mass as a function of temperature.

-

-

Data Analysis:

-

Plot the percentage of initial mass remaining on the y-axis against the temperature on the x-axis to generate the TGA curve.

-

The first derivative of the TGA curve (DTG curve) can be plotted to identify the temperatures of maximum rates of mass loss.

-

Determine the onset temperature of decomposition, the temperatures of major decomposition steps, and the percentage of residual mass at the final temperature.

-

Diagram of the TGA Experimental Workflow:

Caption: Workflow for Thermogravimetric Analysis.

Conclusion

This technical guide has provided a detailed examination of the critical thermal properties of this compound. The melting point of this compound is well-established in the range of 158-163°C, a key parameter for assessing its purity and for guiding formulation development. While specific experimental TGA data is not currently available, a robust, standardized protocol for its determination has been presented. The predictive analysis based on its molecular structure suggests a multi-step decomposition profile, the experimental verification of which will be crucial for defining its processing and storage limits. The methodologies and insights provided herein are intended to empower researchers and scientists in their work with this promising compound, ensuring a foundation of scientific integrity and technical accuracy.

References

- 1. scbt.com [scbt.com]

- 2. 102593-74-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. infinitalab.com [infinitalab.com]

- 4. standards.iteh.ai [standards.iteh.ai]

- 5. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]

- 6. azom.com [azom.com]

- 7. echemi.com [echemi.com]

- 8. store.astm.org [store.astm.org]

- 9. uspbpep.com [uspbpep.com]

- 10. â©741⪠Melting Range or Temperature [doi.usp.org]

- 11. youtube.com [youtube.com]

- 12. epfl.ch [epfl.ch]

A Technical Guide to the UV-Vis Absorption Spectrum of 2-Allyl-4,6-dibenzoylresorcinol

Abstract

This technical guide provides a comprehensive examination of the ultraviolet-visible (UV-Vis) absorption spectrum of 2-Allyl-4,6-dibenzoylresorcinol (CAS 102593-74-8).[1][2][3][4][5] Intended for researchers, chemists, and drug development professionals, this document outlines the theoretical principles governing the molecule's electronic transitions, a detailed experimental protocol for acquiring its spectrum, and a framework for data interpretation. By integrating foundational spectroscopic theory with practical, field-proven methodologies, this guide serves as an authoritative resource for the characterization and quantification of this complex aromatic ketone.

Introduction

This compound is a substituted aromatic compound with the molecular formula C₂₃H₁₈O₄.[1][2][3] Its structure is characterized by a central resorcinol (1,3-dihydroxybenzene) ring substituted with an allyl group and two benzoyl groups. This intricate arrangement of chromophores—moieties that absorb light—gives rise to a distinctive UV-Vis absorption spectrum.

Understanding this spectrum is critical for several applications:

-

Quantitative Analysis: Determining the concentration of the compound in solution via the Beer-Lambert law.[6][7][8]

-

Purity Assessment: Detecting impurities, as they may produce extraneous absorption peaks.

-

Photochemical Studies: Characterizing the molecule's potential as a UV absorber or photoinitiator, given its structural similarity to benzophenone derivatives.[9][10]

-

Reaction Monitoring: Tracking the progress of chemical reactions involving its synthesis or degradation.

This guide will deconstruct the factors influencing the UV-Vis spectrum of this compound and provide a robust protocol for its accurate measurement.

Theoretical Background: Chromophores and Electronic Transitions

The absorption of UV-Vis radiation by an organic molecule excites electrons from lower-energy ground states to higher-energy excited states.[11] The specific wavelengths absorbed are dictated by the molecule's electronic structure, particularly the functional groups known as chromophores.[12]

The key chromophores in this compound are:

-

The Resorcinol Ring: The hydroxyl-substituted benzene ring is a powerful chromophore. Untreated resorcinol exhibits strong absorption bands around 195 nm, 218 nm, and 274 nm.[13][14]

-

The Benzoyl Groups (-C(=O)-C₆H₅): This group contains an aromatic ring conjugated with a carbonyl group (C=O). This extended π-system is a potent chromophore. Benzophenone, a related structure, shows a very strong absorption band around 260 nm (a π → π* transition) and a weaker, longer-wavelength band between 330-360 nm (an n → π* transition).[10][15]

Expected Electronic Transitions:

-

π → π (pi to pi-star) Transitions:* These are high-energy, high-intensity transitions involving the excitation of an electron from a π bonding orbital to a π* antibonding orbital. In this compound, the extensive conjugation between the benzene rings and carbonyl groups will lead to strong π → π* absorption bands, likely in the 250-300 nm region.

-

n → π (n to pi-star) Transitions:* These are lower-energy, lower-intensity transitions where a non-bonding electron (from the lone pairs on the carbonyl oxygens) is promoted to a π* antibonding orbital.[16] These transitions are expected to appear as a weaker band or shoulder at longer wavelengths (>300 nm), similar to benzophenone.[17]

The combination of these chromophores within a single conjugated system is expected to result in a complex spectrum with multiple overlapping bands and a high molar absorptivity.

Experimental Protocol for UV-Vis Spectrum Acquisition

This section provides a self-validating protocol for obtaining a high-quality UV-Vis absorption spectrum of this compound. The causality behind each step is explained to ensure scientific rigor.

3.1. Materials and Reagents

-

Analyte: this compound, ≥97.5% purity.

-

Solvents: Spectroscopic grade ethanol and cyclohexane. Causality: Using two solvents of differing polarity (polar protic ethanol vs. non-polar cyclohexane) is crucial for investigating solvatochromic effects, which can help differentiate between n → π and π → π* transitions.*[12][17]

-

Cuvettes: 1 cm path length quartz cuvettes. Causality: Quartz is transparent in the UV region (below 340 nm), unlike glass or plastic which absorb UV light and would interfere with the measurement.[18]

-

Instrumentation: A calibrated dual-beam UV-Vis spectrophotometer.

3.2. Step-by-Step Methodology

-

Stock Solution Preparation:

-

Accurately weigh approximately 10 mg of this compound using an analytical balance.

-

Quantitatively transfer the solid to a 100 mL volumetric flask.

-

Dissolve the compound in a small amount of the chosen solvent (e.g., ethanol) and then dilute to the mark. This creates a stock solution of known concentration (approx. 0.1 mg/mL).

-

Causality: Precise weighing and quantitative transfer are fundamental for accurate concentration determination, which is essential for calculating the molar absorptivity via the Beer-Lambert law.[6][19]

-

-

Working Solution Preparation:

-

Prepare a dilution of the stock solution to achieve an absorbance maximum between 0.2 and 1.0. An absorbance in this range ensures the best signal-to-noise ratio and adherence to the Beer-Lambert law.[7]

-

For example, a 1:10 dilution of the stock solution (1 mL of stock diluted to 10 mL with the same solvent) is a good starting point.

-

-

Instrument Setup and Baseline Correction:

-

Turn on the spectrophotometer and allow the lamps to warm up for at least 15-30 minutes to ensure stable output.[20]

-

Set the scan range from 500 nm down to 200 nm.

-

Fill two quartz cuvettes with the pure solvent (e.g., ethanol). Place one in the reference beam path and one in the sample beam path.

-

Run a baseline correction (also called "zero" or "autozero").[18][21] This procedure measures the absorbance of the solvent and cuvettes and subtracts it from all subsequent measurements, ensuring the final spectrum is only that of the analyte.[21][22]

-

-

Sample Measurement:

-

Remove the cuvette from the sample beam path. Discard the blank solvent and rinse the cuvette 2-3 times with a small amount of the working solution before filling it.

-

Causality: Rinsing prevents dilution of the sample by residual solvent, ensuring the concentration is accurate.

-

Wipe the optical faces of the cuvette with a lint-free tissue to remove fingerprints or smudges.

-

Place the sample cuvette back into the sample holder.

-

Initiate the scan. The instrument will measure the absorbance of the sample at each wavelength relative to the reference cuvette.[21][23]

-

-

Data Acquisition and Replication:

-

Save the resulting spectrum. Label it clearly with the compound name, concentration, and solvent used.

-

Repeat the measurement with a freshly prepared working solution to ensure reproducibility.

-

Repeat steps 1-5 using the second solvent (e.g., cyclohexane) to observe any solvatochromic shifts.

-

Workflow Diagram

Caption: Experimental workflow for UV-Vis spectral acquisition.

Data Analysis and Interpretation

4.1. Spectral Features

The acquired spectrum should be plotted as Absorbance vs. Wavelength (nm). Key features to identify are:

-

λmax (Lambda max): The wavelength(s) at which maximum absorbance occurs. These correspond to the most probable electronic transitions.

-

Shoulders: Inflections in the curve that indicate overlapping absorption bands.

Based on the chromophores present, the spectrum of this compound is predicted to show a strong, broad absorption band with a λmax between 260-290 nm (π → π) and a lower intensity, broader band or shoulder at >320 nm (n → π).

4.2. The Beer-Lambert Law

The Beer-Lambert law is the cornerstone of quantitative UV-Vis spectroscopy.[8][24] It states that absorbance (A) is directly proportional to the concentration (c) of the analyte and the path length (l) of the light through the sample.[6][19]

A = εcl

-

A: Absorbance (unitless)

-

ε (epsilon): Molar absorptivity or extinction coefficient (L mol⁻¹ cm⁻¹). This is a constant that is characteristic of the substance at a specific wavelength (λmax).[19]

-

c: Concentration (mol L⁻¹)

-

l: Path length (typically 1 cm)

By measuring the absorbance of a solution of known concentration, one can calculate the molar absorptivity (ε). Subsequently, the concentration of an unknown sample can be determined by measuring its absorbance.[6][8]

4.3. Solvent Effects (Solvatochromism)

Comparing the spectra obtained in ethanol (polar) and cyclohexane (non-polar) provides valuable mechanistic insight.[25][26]

-

Hypsochromic Shift (Blue Shift): A shift to a shorter wavelength. For carbonyl compounds, n → π* transitions typically undergo a hypsochromic shift as solvent polarity increases.[12][17] This is because polar solvents stabilize the non-bonding electrons in the ground state, increasing the energy gap for excitation.[25][27]

-

Bathochromic Shift (Red Shift): A shift to a longer wavelength. π → π* transitions often exhibit a bathochromic shift with increasing solvent polarity.[12] This occurs because the excited state (π*) is often more polar than the ground state (π) and is thus stabilized to a greater extent by the polar solvent, reducing the energy gap for the transition.[25][28]

Observing these shifts can help confirm the assignment of the absorption bands.

4.4. Representative Data

The following table presents hypothetical, yet chemically realistic, spectral data for this compound in two different solvents.

| Solvent | λmax 1 (nm) (π → π) | λmax 2 (nm) (n → π) | Molar Absorptivity (ε) at λmax 1 (L mol⁻¹ cm⁻¹) |

| Cyclohexane (Non-polar) | ~275 | ~340 | ~25,000 |

| Ethanol (Polar) | ~280 (Red Shift) | ~330 (Blue Shift) | ~26,500 |

Conclusion

The UV-Vis absorption spectrum of this compound is dominated by intense π → π* transitions and weaker n → π* transitions arising from its highly conjugated system of aromatic rings and carbonyl groups. A rigorous experimental protocol, including careful solvent selection and baseline correction, is essential for obtaining an accurate and reproducible spectrum. Proper analysis of the spectral features, including λmax and solvatochromic shifts, not only allows for precise quantification via the Beer-Lambert law but also provides fundamental insights into the electronic structure of the molecule. This guide provides the necessary theoretical and practical framework for researchers to confidently utilize UV-Vis spectroscopy in the study of this compound.

References

- 1. L18722.14 [thermofisher.com]

- 2. scbt.com [scbt.com]

- 3. This compound | CAS: 102593-74-8 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 4. This compound | 102593-74-8 [chemicalbook.com]

- 5. This compound, 98% | Fisher Scientific [fishersci.ca]

- 6. letstalkacademy.com [letstalkacademy.com]

- 7. Beer–Lambert law - Wikipedia [en.wikipedia.org]

- 8. ossila.com [ossila.com]

- 9. Photoexcited states of UV absorbers, benzophenone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. uobabylon.edu.iq [uobabylon.edu.iq]

- 12. UV-Vis Absorption Spectroscopy - Theory [teaching.shu.ac.uk]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Video: IR and UV–Vis Spectroscopy of Aldehydes and Ketones [jove.com]

- 17. glaserr.missouri.edu [glaserr.missouri.edu]

- 18. cbic.yale.edu [cbic.yale.edu]

- 19. edinst.com [edinst.com]

- 20. SOP for Analysis on UV- Visible Spectrophotometer | Pharmaguideline [pharmaguideline.com]

- 21. engineering.purdue.edu [engineering.purdue.edu]

- 22. SOP FOR OPERATION, CLEANING AND CALIBRATION OF UV – VISIBLE SPECTROPHOTOMETER | Research SOP [researchsop.com]

- 23. Standard operating procedure for a certain type of Ultraviolet-visible Spectrophotometer [en1.nbchao.com]

- 24. Beer-Lambert's Law: Principles and Applications in Daily Life [findlight.net]

- 25. Virtual Labs [mas-iiith.vlabs.ac.in]

- 26. tandfonline.com [tandfonline.com]

- 27. pubs.acs.org [pubs.acs.org]

- 28. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Polymerization of 2-Allyl-4,6-dibenzoylresorcinol as a Functional Monomer

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the polymerization of 2-Allyl-4,6-dibenzoylresorcinol. While specific literature on the polymerization of this particular monomer is nascent, this guide synthesizes established principles of allyl monomer polymerization and the chemistry of resorcinol and benzoyl functionalities to propose a robust experimental framework. We present a hypothetical, yet scientifically grounded, protocol for the free-radical polymerization of this compound, detail appropriate characterization techniques, and discuss the potential applications of the resulting functional polymer. The proposed methodologies are designed to be a self-validating system for pioneering research in this area.

Introduction: The Scientific Rationale and Potential

This compound is a unique monomer possessing a confluence of functional groups that suggest significant potential for advanced material synthesis. The resorcinol backbone, with its hydroxyl groups, offers sites for hydrogen bonding and potential cross-linking, contributing to thermal stability and specific solubility characteristics. The benzoyl groups introduce rigidity and potential for aromatic stacking interactions, which can enhance the mechanical properties and thermal resistance of the resulting polymer. The polymerizable allyl group, however, presents a known challenge in free-radical polymerization: a propensity for degradative chain transfer, which can lead to the formation of oligomers or low molecular weight polymers.[1]

Despite this challenge, the successful polymerization of this compound would yield a polymer with a high density of functional groups. Such a polymer could find applications in:

-

Drug Delivery: The aromatic and hydroxyl functionalities could interact with various drug molecules, making it a candidate for drug delivery matrices.[2][3]

-

Specialty Coatings and Adhesives: The inherent properties of resorcinol-based resins, such as strong adhesion and thermal stability, could be imparted to new coating formulations.[4][5]

-

Functional Biomaterials: The potential for post-polymerization modification of the hydroxyl groups could allow for the attachment of bioactive molecules, leading to the development of novel biomaterials.[6]

This guide provides a starting point for the exploration of this promising yet un-investigated functional monomer.

Proposed Polymerization Pathway: A Mechanistic Overview

The most direct approach for the polymerization of this compound is through free-radical polymerization. The general mechanism is anticipated to follow the standard steps of initiation, propagation, and termination. However, the presence of the allyl group introduces a competing reaction pathway known as degradative chain transfer.

Figure 1: Proposed free-radical polymerization of this compound, highlighting the competing propagation and degradative chain transfer pathways.

Experimental Protocols

Materials and Reagents

| Reagent | Grade | Supplier | CAS Number |

| This compound | >98% | Major Chemical Supplier | 102593-74-8 |

| Azobisisobutyronitrile (AIBN) | Reagent Grade | Sigma-Aldrich | 78-67-1 |

| Benzoyl Peroxide (BPO) | Reagent Grade | Sigma-Aldrich | 94-36-0 |

| N,N-Dimethylformamide (DMF) | Anhydrous, >99.8% | Sigma-Aldrich | 68-12-2 |

| 1,4-Dioxane | Anhydrous, >99.8% | Sigma-Aldrich | 123-91-1 |

| Methanol | ACS Grade | Fisher Scientific | 67-56-1 |

| Diethyl Ether | ACS Grade | Fisher Scientific | 60-29-7 |

Proposed Protocol for Free-Radical Solution Polymerization

This protocol outlines a starting point for the polymerization. Optimization of initiator concentration, temperature, and reaction time will likely be necessary.

Rationale: Solution polymerization is chosen to maintain homogeneity and control viscosity. Anhydrous solvents are critical to prevent side reactions with the hydroxyl groups of the resorcinol moiety. AIBN is selected as a common, reliable thermal initiator.

Procedure:

-

Monomer Dissolution: In a flame-dried Schlenk flask equipped with a magnetic stir bar, dissolve this compound (e.g., 5.0 g) in anhydrous DMF (e.g., 50 mL) under an inert atmosphere (Argon or Nitrogen).

-

Initiator Addition: In a separate vial, dissolve AIBN (e.g., 0.1 g, ~2 mol% with respect to the monomer) in a minimal amount of anhydrous DMF.

-

Degassing: Subject the monomer solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit free-radical polymerization.

-

Initiation of Polymerization: After the final thaw, backfill the flask with the inert gas. Add the AIBN solution to the monomer solution via syringe.

-

Reaction: Immerse the sealed Schlenk flask in a preheated oil bath at 70-80 °C. Allow the reaction to proceed with vigorous stirring for 24-48 hours. The progress of the polymerization can be monitored by observing an increase in the viscosity of the solution.

-

Precipitation and Purification: After the reaction period, cool the flask to room temperature. Slowly pour the viscous polymer solution into a beaker containing a large excess of a non-solvent, such as methanol or diethyl ether (e.g., 500 mL), with rapid stirring. The polymer should precipitate as a solid.

-

Washing: Decant the solvent and wash the precipitated polymer several times with fresh non-solvent to remove unreacted monomer and initiator residues.

-

Drying: Collect the purified polymer by filtration and dry it in a vacuum oven at 40-50 °C to a constant weight.

Figure 2: Workflow for the proposed solution polymerization of this compound.

Characterization of the Resulting Polymer

Thorough characterization is essential to understand the structure, molecular weight, and properties of the synthesized poly(this compound).

Spectroscopic Analysis

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the polymerization, the FTIR spectrum of the polymer should be compared to that of the monomer. The disappearance or significant reduction of the characteristic C=C stretching vibration of the allyl group (typically around 1640 cm⁻¹) would indicate successful polymerization. The persistence of the hydroxyl (-OH) and carbonyl (C=O) peaks is expected.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is crucial for detailed structural analysis. In the ¹H NMR spectrum, the disappearance of the vinyl proton signals of the allyl group (typically in the 5-6 ppm region) and the appearance of broad signals corresponding to the new polymer backbone would confirm polymerization. ¹³C NMR will corroborate these findings.

Molecular Weight Determination

-

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): GPC/SEC is the standard method for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer. A suitable solvent (e.g., DMF or THF with an appropriate salt) and calibration standards (e.g., polystyrene) will be required.

Thermal Analysis

-

Thermogravimetric Analysis (TGA): TGA will provide information on the thermal stability of the polymer, indicating the decomposition temperature.

-

Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) of the polymer, which is a key indicator of its amorphous or crystalline nature and its physical state at different temperatures.

| Characterization Technique | Expected Observations for Successful Polymerization |

| FTIR Spectroscopy | Disappearance or significant decrease of the allyl C=C peak (~1640 cm⁻¹). |

| ¹H NMR Spectroscopy | Disappearance of vinyl proton signals (5-6 ppm) and appearance of broad aliphatic signals for the polymer backbone. |

| GPC/SEC | A chromatogram showing a polymer peak with a defined molecular weight distribution. |

| TGA | A decomposition profile indicating the thermal stability of the polymer. |

| DSC | A glass transition temperature (Tg) characteristic of the polymer's amorphous phase. |

Potential Applications and Future Directions

The unique combination of functional groups in poly(this compound) opens up several avenues for further research and application development:

-

Post-Polymerization Modification: The pendant hydroxyl groups on the resorcinol moiety are prime candidates for further chemical modification. They could be esterified or etherified to introduce other functionalities, such as targeting ligands for drug delivery or cross-linkable groups for creating thermosets.[3]

-

Blending with Other Polymers: The polymer could be blended with other polymers to create materials with tailored properties. For example, blending with biodegradable polymers could create novel biomaterials with enhanced drug-loading capacity.

-

Development of Nanoparticles: The polymer could be formulated into nanoparticles for targeted drug delivery applications, leveraging the aromatic and hydroxyl groups for drug encapsulation.[2]

-

Membrane Technology: Polymers with intrinsic microporosity, often containing rigid and contorted structures, have shown promise in gas separation membranes. The bulky benzoyl groups in the polymer backbone might induce such properties.[7][8]

Conclusion

The polymerization of this compound represents an exciting opportunity to develop a novel functional polymer with a wide range of potential applications. While the inherent challenges of allyl polymerization must be addressed, the protocols and characterization strategies outlined in this document provide a solid foundation for researchers to begin exploring this promising monomer. The resulting polymer, with its rich functionality, holds the potential to contribute to advancements in materials science, drug delivery, and beyond.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Analysis of Resorcinol-Acetone Copolymer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation [jmchemsci.com]

- 6. Functionalization and Antibacterial Applications of Cellulose-Based Composite Hydrogels [mdpi.com]

- 7. pure.kfupm.edu.sa [pure.kfupm.edu.sa]

- 8. Hydroxyl-functionalized Microporous Polymer Membranes with Tunable Para Position Substituent Benzaldehydes for Gas Separation. | Semantic Scholar [semanticscholar.org]

Application Notes & Protocols for 2-Allyl-4,6-dibenzoylresorcinol in Polymer Cross-linking

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of 2-Allyl-4,6-dibenzoylresorcinol as a versatile cross-linking agent. This unique molecule possesses three distinct functional domains—a resorcinol core, two benzoyl groups, and an allyl group—enabling its participation in multiple cross-linking pathways. This guide moves beyond a simple recitation of steps to explain the underlying chemical mechanisms, empowering researchers to adapt and troubleshoot protocols for their specific polymer systems. We present two primary methodologies: UV-mediated photocrosslinking, which leverages the benzophenone-like reactivity of the benzoyl groups, and thermally-initiated radical cross-linking, which engages the allyl functionality. Each protocol is designed as a self-validating system, complete with detailed characterization techniques to confirm successful network formation.

Introduction: A Molecule of Multifunctional Potential

Cross-linking is a fundamental process in polymer chemistry that transforms linear or branched polymer chains into a three-dimensional network, dramatically enhancing mechanical strength, thermal stability, and chemical resistance.[1] The choice of cross-linking agent is paramount, as it dictates the reaction conditions, the nature of the formed linkages, and the final properties of the material.

This compound (CAS 102593-74-8) emerges as a compelling, non-traditional cross-linker due to its hybrid structure.[2][3] Unlike simple bifunctional agents, it offers at least two independent routes to network formation, making it a highly adaptable tool for advanced material design.

-

Benzoyl Groups for Photocrosslinking: The two benzoyl groups are structurally analogous to benzophenone, a classic Type II photoinitiator. Upon excitation with UV light (typically 350-365 nm), these groups can form a diradical triplet state that readily abstracts hydrogen atoms from adjacent polymer chains, initiating radical-radical coupling to form covalent cross-links.[4][5]

-

Allyl Group for Radical Polymerization: The allyl group provides a site for traditional free-radical-mediated cross-linking.[6] While allyl monomers are known to be less reactive than vinyl monomers, they can be effectively incorporated into a polymer network, particularly at elevated temperatures or through highly efficient chemistries like thiol-ene reactions.[7][8]

This dual-reactivity allows for orthogonal or sequential curing strategies, opening possibilities for creating complex polymer networks with finely tuned properties.

Mechanisms of Action

Understanding the distinct cross-linking mechanisms is critical for experimental design. The choice of polymer, initiator, and energy source will determine which functional group on the this compound molecule is activated.

Mechanism A: UV-Mediated Photocrosslinking via Benzoyl Groups

This pathway is ideal for solvent-free, rapid curing of thin films and coatings at ambient temperature. The process is initiated by UV light and does not require an additional photoinitiator, as the functionality is built into the cross-linker itself.

-

Photoexcitation: Upon absorption of UV photons (λ ≈ 365 nm), the benzoyl group (Ar-C=O) is promoted to an excited singlet state (S1), which rapidly undergoes intersystem crossing (ISC) to a more stable triplet state (T1).

-

Hydrogen Abstraction: The T1 diradical is highly reactive and abstracts a labile hydrogen atom from a nearby polymer chain (P-H), creating a ketyl radical on the cross-linker and a macroradical on the polymer backbone (P•).[5]

-

Radical Recombination: Two macroradicals (P•) can then combine, forming a stable covalent C-C bond that constitutes the cross-link.

This mechanism is particularly effective for polymers with readily abstractable hydrogens, such as polyacrylates, polyesters, and polyethers.

Mechanism B: Thermally-Initiated Crosslinking via the Allyl Group

This pathway is suitable for bulk polymerization or when UV penetration is limited. It relies on a standard thermal initiator to generate free radicals that incorporate the allyl group into the polymer network.

-

Initiator Decomposition: A thermal initiator (e.g., AIBN, Benzoyl Peroxide) decomposes upon heating to produce primary free radicals (I•).

-

Chain Transfer/Addition: The primary radical can either:

-

a) Abstract a hydrogen from a polymer chain (P-H) to form a macroradical (P•).

-

b) Add across the allyl double bond of the cross-linker, forming a new, more stable radical.

-

-

Propagation: The macroradical (P•) attacks the allyl double bond of the cross-linker, covalently attaching it to the polymer chain and creating a new radical center on the cross-linker. This process can propagate, linking multiple chains. The relatively low reactivity of allyl radicals can sometimes lead to chain transfer, which limits polymer chain length but can increase cross-link density.[8]

-